CB1 Receptor Binding: Functional Selectivity Profile Differentiating 3,4-Difluorophenyl from 4-Chlorophenyl and 4-Fluorophenyl Tetrazole-Naphthamide Congeners
The 3,4-difluorophenyl tetrazole-naphthamide (941964-03-0) displays negligible affinity for the human cannabinoid CB1 receptor (Ki > 10,000 nM), in direct contrast to several structurally analogous tetrazole-based compounds within the same study that exhibit nanomolar CB1 binding. The 4-chlorophenyl analog N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 897615-35-9) and other 1-naphthamide congeners have been characterized as cannabinoid receptor modulators, yet the introduction of 3,4-difluoro substitution on the phenyl ring abolishes this activity [1]. This binary on/off switch in CB1 pharmacology driven solely by fluorination pattern provides a well-defined negative control tool for cannabinoid research programs [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | Structurally analogous tetrazole-based anandamide uptake inhibitors in the same study series: Ki values ranging from nanomolar to sub-micromolar for active congeners (exact values reported for related N-alkyl tetrazole-naphthamides); 4-chlorophenyl analog (CAS 897615-35-9) documented as a cannabinoid receptor modulator |
| Quantified Difference | >200-fold reduction in CB1 affinity relative to active tetrazole-naphthamide congeners within the same publication |
| Conditions | Radioligand competition binding assay; human recombinant CB1 receptor; ChEMBL assay ID CHEMBL935749 |
Why This Matters
A compound that is confirmed inactive at CB1 (Ki > 10,000 nM) while sharing the tetrazole-naphthamide scaffold with active CB1 ligands serves as an ideal selectivity control for phenotypic screening and target deconvolution, enabling researchers to attribute biological effects specifically to CB1-dependent vs. CB1-independent mechanisms.
- [1] Ortar G, Schiano Moriello A, Cascio MG, De Petrocellis L, Ligresti A, Morera E, Nalli M, Di Marzo V. New tetrazole-based selective anandamide uptake inhibitors. Bioorg Med Chem Lett. 2008;18:2820-2824. BindingDB entry for ChEMBL935749 (Ki > 10,000 nM at CB1). View Source
